Cas no 1421373-65-0 (Osimertinib)
Osimertinib é um inibidor de tirosina quinase de terceira geração, altamente seletivo e irreversível, direcionado contra mutações ativadoras do receptor do fator de crescimento epidérmico (EGFR), incluindo a mutação T790M. Este fármaco demonstra eficácia no tratamento de câncer de pulmão de células não pequenas (CPCNP) metastático, especialmente em pacientes com mutações específicas no EGFR. Sua estrutura química permite superar a resistência associada a inibidores de primeira e segunda geração, oferecendo maior especificidade e reduzindo efeitos off-target. Osimertinib também apresenta penetração eficaz na barreira hematoencefálica, sendo útil em metástases cerebrais. Seu perfil de segurança é favorável, com menor incidência de eventos adversos cutâneos e gastrointestinais comparado a terapias anteriores.

Osimertinib structure
Nome do Produto:Osimertinib
N.o CAS:1421373-65-0
MF:C28H33N7O2
MW:499.607325315475
MDL:MFCD27988062
CID:1066843
PubChem ID:71496458
Osimertinib Propriedades químicas e físicas
Nomes e Identificadores
-
- AZD9291
- AZD-9291
- AZD--9291
- n-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1h-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-2-propenamide
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide
- N-(2-{[2-(Dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- N-?[2-?[[2-?(dimethylamino)?ethyl]?methylamino]?-?4-?methoxy-?5-?[[4-?(1-?methyl-?1H-?indol-?3-?yl)?
- Osimertinib
- Osimertinib(AZD9291)
- Mereletinib
- AZD 9291
- Tagrisso
- 3C06JJ0Z2O
- N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide
- N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide
- AK170511
- N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide
- N-(2-{[2-(Dimethylami
- Mereletinib [INN]
- Q21506464
- OSIMERTINIB [MI]
- 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-; N-[2-[[2-(Dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-2-propenamide; AZD 9291; Osimertinib; Tagrisso
- HMS3653E10
- OSIMERTINIB [WHO-DD]
- AZD-9291 , Mereletinib
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)acrylamide
- NCGC00378622-10
- EN300-7382438
- mereletinib (obsolete INN)
- C28H33N7O2
- NCGC00378622-03
- A854509
- UNII-3C06JJ0Z2O
- CS-2018
- N(2{[2(diMethylaMino)ethyl](Methyl)aMino}4Methoxy5{[4(1Methyl1Hindol3yl)pyriMidin2yl]aMino}phenyl)prop2enaMide;Osimertinib
- AZD-9291 FREE BASE
- NSC-800812
- OSIMERTINIB [INN]
- SB22952
- Osimertinib [USAN]
- HY-15772
- AC-29019
- Osimertinib (AZD9291)
- Osimertinib; AZD-9291
- AS-16943
- N-(2-{2-Dimethylaminoethyl-methylamino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CHEBI:90943
- GTPL7719
- 2-Propenamide, N-(2-((2-(dimethylamino)ethyl)methylamino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)phenyl)-
- DTXSID501025961
- NS00073136
- N-(2-{[2-(dimethylamino)ethyl](methyl)amino}-4-methoxy-5-{[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide
- CCG-264683
- MereletinibAZD-9291,Osimertinib
- NCGC00378622-04
- MFCD27988062
- SCHEMBL14660911
- NSC781254
- L01XE35
- 1421373-65-0
- CHEMBL3353410
- NSC800812
- AZD-9291(Osimertinib)?
- NSC779217
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)prop-2-enamide
- Osimertinib; AZD 9291
- BCP08626
- AKOS025290756
- NSC-781254
- BDBM50029668
- DB09330
- 4714B
- AZD 9291(Osimertinib)
- HMS3672M05
- DUYJMQONPNNFPI-UHFFFAOYSA-N
- s7297
- SW219863-1
- N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-(4-(1-methyl-1H-indol-3-yl)pyrimidin-2-ylamino)phenyl)acrylamide
- EX-A314
- NSC-779217
- AMY9161
- osimertinibum
- BRD-K42805893-001-04-9
-
- MDL: MFCD27988062
- Inchi: 1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32)
- Chave InChI: DUYJMQONPNNFPI-UHFFFAOYSA-N
- SMILES: O(C([H])([H])[H])C1=C(C([H])=C(C(=C1[H])N(C([H])([H])[H])C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])([H])[H])N([H])C(C([H])=C([H])[H])=O)N([H])C1=NC([H])=C([H])C(C2=C([H])N(C([H])([H])[H])C3=C([H])C([H])=C([H])C([H])=C32)=N1
Propriedades Computadas
- Massa Exacta: 499.269573g/mol
- Carga de Superfície: 0
- XLogP3: 3.7
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 7
- Contagem de Ligações Rotativas: 10
- Massa monoisotópica: 499.269573g/mol
- Massa monoisotópica: 499.269573g/mol
- Superfície polar topológica: 87.6Ų
- Contagem de Átomos Pesados: 37
- Complexidade: 752
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: No data available
- Ponto de ebulição: No data available
- Ponto de Flash: No data available
- PSA: 87.55000
- LogP: 4.65580
Osimertinib Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condição de armazenamento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Osimertinib Dados aduaneiros
- CÓDIGO SH:29339900
Osimertinib Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-16943-1MG |
AZD9291 |
1421373-65-0 | >95% | 1mg |
£36.00 | 2025-02-08 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | O72540-10mg |
Osimertinib |
1421373-65-0 | 10mg |
¥676.0 | 2021-09-04 | ||
MedChemExpress | HY-15772-200mg |
Osimertinib |
1421373-65-0 | 99.96% | 200mg |
¥2800 | 2024-04-20 | |
Axon Medchem | 2342-50 mg |
AZD9291 |
1421373-65-0 | 99% | 50mg |
€285.00 | 2023-07-10 | |
Ambeed | A157172-1mg |
N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)acrylamide |
1421373-65-0 | 98% | 1mg |
$5.0 | 2025-02-22 | |
eNovation Chemicals LLC | Y1125653-1g |
Osimertinib |
1421373-65-0 | 95% | 1g |
$500 | 2024-07-28 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2490-25mg |
Osimertinib |
1421373-65-0 | 100% | 25mg |
¥ 1150 | 2023-09-07 | |
ChemScence | CS-2018-10mg |
Osimertinib |
1421373-65-0 | 99.90% | 10mg |
$70.0 | 2022-04-27 | |
BAI LING WEI Technology Co., Ltd. | 1761088-25MG |
Osimertinib, 98%, a potent and selective mutated forms EGFR inhibitor |
1421373-65-0 | 98% | 25MG |
¥ 1475 | 2022-04-26 | |
DC Chemicals | DC7006-100 mg |
Mereletinib(AZD-9291,Osimertinib) |
1421373-65-0 | >98% | 100mg |
$150.0 | 2022-02-28 |
Osimertinib Literatura Relacionada
-
Nan Wang,Qilin Zhao,Yutang Huang,Chunjie Wen,Yaji Li,Meihua Bao,Lanxiang Wu Mol. Omics 2023 19 238
-
Shaomin Zhang,Wei Jin,Yongjian Yang Anal. Methods 2019 11 2211
-
Jiajing Zhu,Yanling Tian,Zuobin Wang,Ying Wang,Wenxiao Zhang,Kaige Qu,Zhankun Weng,Xianping Liu Anal. Methods 2021 13 3136
-
Daoxing Chen,Liting Zhang,Yanan Liu,Jiali Song,Jingwen Guo,Longxin Wang,Qinqin Xia,Xiaohui Zheng,Yuepiao Cai,Chenglv Hong New J. Chem. 2021 45 4756
-
Qiyue Luan,Jeffrey H. Becker,Celine Macaraniag,Malek G. Massad,Jian Zhou,Takeshi Shimamura,Ian Papautsky Lab Chip 2022 22 2364
1421373-65-0 (Osimertinib) Produtos relacionados
- 152459-94-4(Benzamide,N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 192189-26-7(6H-Dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one,11-ethyl-5,11-dihydro-2-(5-methoxy-1H-indol-3-yl)-5-methyl-)
- 1421373-66-1(Osimertinib mesylate)
- 726169-73-9(Mocetinostat)
- 404844-02-6(N-Desmethyl Imatinib)
- 188633-51-4(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-6-phenyl-2-(1-pyrrolidinyl)-)
- 655247-79-3(Benzamide,4-[[4-(4-aminobutyl)-1-piperazinyl]methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-)
- 88067-77-0(4-Quinolinecarboxamide, N-(4-methoxyphenyl)-2-phenyl-)
- 188633-57-0(4-Pyrimidinecarboxamide,N-[1-[(cyclohexylamino)carbonyl]-3-methylbutyl]-N-(4-methoxyphenyl)-2-(4-methyl-1-piperazinyl)-6-phenyl-)
- 2375261-24-6(3-Chloro-6-[chloro(fluoro)methyl]pyridazine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1421373-65-0)Osimertinib

Pureza:99%
Quantidade:25g
Preço ($):544.0
atkchemica
(CAS:1421373-65-0)Osimertinib

Pureza:95%+
Quantidade:1g/5g/10g/100g
Preço ($):Inquérito